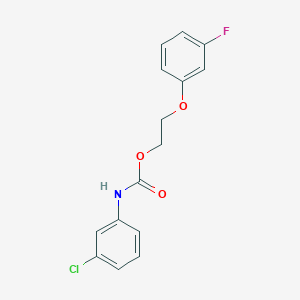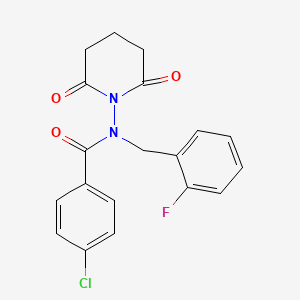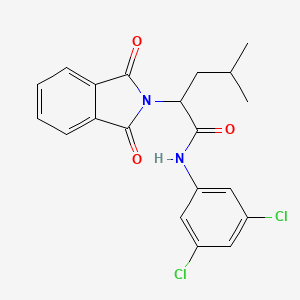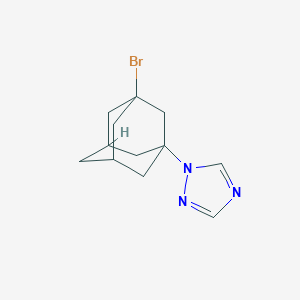
2-(3-fluorophenoxy)ethyl (3-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorophenoxy)ethyl (3-chlorophenyl)carbamate, also known as fenobucarb, is a carbamate insecticide that is widely used in agriculture to control pests. It belongs to the carbamate family of insecticides, which are known for their broad-spectrum activity against a wide range of insect pests. Fenobucarb has been found to be effective against a variety of pests, including aphids, mites, whiteflies, and thrips.
Mécanisme D'action
Fenobucarb works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and ultimately leads to paralysis and death of the insect.
Biochemical and Physiological Effects:
Fenobucarb has been found to have a broad range of biochemical and physiological effects on insects. It has been shown to affect the nervous system, metabolism, and reproductive system of insects, leading to reduced growth, development, and fertility.
Avantages Et Limitations Des Expériences En Laboratoire
Fenobucarb has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high level of purity, making it a reliable tool for researchers. However, 2-(3-fluorophenoxy)ethyl (3-chlorophenyl)carbamate is a toxic substance and must be handled with care to avoid exposure to laboratory personnel. Additionally, its use in laboratory experiments may not accurately reflect its behavior in the environment, where it may interact with other chemicals and organisms.
Orientations Futures
There are several areas of future research that could benefit from further study of 2-(3-fluorophenoxy)ethyl (3-chlorophenyl)carbamate. One area of interest is the development of new formulations and delivery methods that could increase its effectiveness while reducing its environmental impact. Additionally, further research could focus on the potential health effects of 2-(3-fluorophenoxy)ethyl (3-chlorophenyl)carbamate exposure on humans and other non-target organisms. Finally, the development of new insecticides with novel mechanisms of action could provide alternative options for pest control that are less reliant on 2-(3-fluorophenoxy)ethyl (3-chlorophenyl)carbamate and other traditional insecticides.
Méthodes De Synthèse
The synthesis of 2-(3-fluorophenoxy)ethyl (3-chlorophenyl)carbamate involves the reaction of 3-chlorophenyl isocyanate with 2-(3-fluorophenoxy)ethanol in the presence of a base catalyst. The resulting product is purified by recrystallization to obtain the final product.
Applications De Recherche Scientifique
Fenobucarb has been extensively studied for its insecticidal properties and its potential use in pest control. It has been found to have a high level of efficacy against a wide range of insect pests, making it a valuable tool for farmers and pest control professionals.
Propriétés
IUPAC Name |
2-(3-fluorophenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3/c16-11-3-1-5-13(9-11)18-15(19)21-8-7-20-14-6-2-4-12(17)10-14/h1-6,9-10H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBWOTHLJGITPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCCOC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-bromophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5222559.png)
![1-(3-nitrophenyl)-5-[3-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222560.png)
![1-(4-ethylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5222562.png)

![1-ethyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5222572.png)
![N,N'-[(4-methoxyphenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5222574.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyridinylmethyl)-2-pyrimidinamine](/img/structure/B5222585.png)
![3-phenoxy-N-{1-[1-(1-piperidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5222593.png)

![5-{5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222624.png)


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5222647.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5222650.png)